O,O-Diacetyl-O6-demethylsalutaridine
Description
O4-Acetyl-O6-demethylsalutaridine (CAS: 75820-93-8) is a semi-synthetic derivative of the benzylisoquinoline alkaloid 6-O-demethylsalutaridine. Its molecular formula is C20H21NO5, with a molecular weight of 355.384 g/mol . The compound features an acetyl group at the O4 position, distinguishing it from its parent molecule, 6-O-demethylsalutaridine (CAS: 27669-33-6), which lacks this modification . The compound is stored at -20°C in its neat form to preserve integrity, with room-temperature shipping conditions .
Properties
Molecular Formula |
C22H23NO6 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
[(1S,9R)-3-acetyloxy-4-methoxy-17-methyl-12-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-13-yl] acetate |
InChI |
InChI=1S/C22H23NO6/c1-12(24)28-19-11-22-7-8-23(3)16(15(22)10-17(19)26)9-14-5-6-18(27-4)21(20(14)22)29-13(2)25/h5-6,10-11,16H,7-9H2,1-4H3/t16-,22+/m1/s1 |
InChI Key |
BSUUDUNMRDSISR-ZHRRBRCNSA-N |
Isomeric SMILES |
CC(=O)OC1=C[C@@]23CCN([C@@H](C2=CC1=O)CC4=C3C(=C(C=C4)OC)OC(=O)C)C |
Canonical SMILES |
CC(=O)OC1=CC23CCN(C(C2=CC1=O)CC4=C3C(=C(C=C4)OC)OC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diacetyl-O6-demethylsalutaridine typically involves the acetylation of O6-demethylsalutaridine. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is usually carried out at room temperature to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
O,O-Diacetyl-O6-demethylsalutaridine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetyl derivatives.
Scientific Research Applications
O,O-Diacetyl-O6-demethylsalutaridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurology.
Medicine: Investigated for its role in the biosynthesis of morphine and other alkaloids.
Industry: Utilized in the production of research chemicals and analytical standards
Mechanism of Action
The mechanism of action of O,O-Diacetyl-O6-demethylsalutaridine involves its role as an intermediate in the biosynthesis of salutaridine. This compound undergoes enzymatic transformations to form salutaridine, which is a key precursor in the biosynthetic pathway leading to morphine. The molecular targets and pathways involved include various enzymes such as salutaridine synthase and salutaridine reductase .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key differences between O4-Acetyl-O6-demethylsalutaridine and its closest analogs:
The addition of an acetyl group in O4-Acetyl-O6-demethylsalutaridine increases its molecular weight by 42.034 g/mol compared to the parent compound.
Comparison with Other C20H21NO5 Isomers
lists two additional compounds with the molecular formula C20H21NO5:
FMOC-2-AMINO-3-METHOXYBUTANOIC ACID (CAS: 1396995-62-2): An amino acid derivative with a fluorenylmethyloxycarbonyl (FMOC) protecting group, used in peptide synthesis.
N-Fmoc-2-(2-aminopropoxy)acetic acid (CAS: 2384509-99-1): Another FMOC-protected amino acid variant with a distinct alkyl chain.
Unlike O4-Acetyl-O6-demethylsalutaridine, these compounds are non-alkaloid and serve entirely different roles in pharmaceutical chemistry (e.g., peptide synthesis intermediates). Their structural divergence underscores the importance of functional group positioning over molecular formula alone .
Implications of Structural Modifications
- Stability : Acetylation at O4 may reduce oxidative degradation of the hydroxyl group, extending shelf life .
- Bioactivity: While specific pharmacological data are unavailable, acetylated alkaloids often exhibit altered receptor-binding profiles compared to their non-acetylated counterparts. For example, acetylated morphine derivatives (e.g., heroin) show enhanced blood-brain barrier penetration .
- Synthetic Utility : The acetyl group serves as a protective moiety in multi-step organic syntheses, enabling selective functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
